Bienvenue dans la boutique en ligne BenchChem!

3-Nitrobenzenecarbaldehyde N-(2-(trifluoromethyl)-4-quinazolinyl)hydrazone

Physicochemical profiling Lipophilicity Hydrogen bonding

3-Nitrobenzenecarbaldehyde N-(2-(trifluoromethyl)-4-quinazolinyl)hydrazone (CAS 303148-94-9) is a synthetic, low-molecular-weight hydrazone (MW 361.28 g/mol) that appends a 3-nitrobenzylidene moiety to a 2-trifluoromethylquinazoline core. It belongs to a narrow family of 2‑trifluoromethyl‑4‑quinazolinyl hydrazones that share an identical heterocyclic scaffold but differ exclusively in the aldehyde-derived substituent.

Molecular Formula C16H10F3N5O2
Molecular Weight 361.284
CAS No. 303148-94-9
Cat. No. B2380392
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Nitrobenzenecarbaldehyde N-(2-(trifluoromethyl)-4-quinazolinyl)hydrazone
CAS303148-94-9
Molecular FormulaC16H10F3N5O2
Molecular Weight361.284
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=NC(=N2)C(F)(F)F)NN=CC3=CC(=CC=C3)[N+](=O)[O-]
InChIInChI=1S/C16H10F3N5O2/c17-16(18,19)15-21-13-7-2-1-6-12(13)14(22-15)23-20-9-10-4-3-5-11(8-10)24(25)26/h1-9H,(H,21,22,23)/b20-9+
InChIKeyXNYGPCPHTYWRMD-AWQFTUOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Nitrobenzenecarbaldehyde N-(2-(trifluoromethyl)-4-quinazolinyl)hydrazone (CAS 303148-94-9): A Nitroaryl-Quinazoline Hydrazone Building Block for Targeted Medicinal Chemistry and SAR Exploration


3-Nitrobenzenecarbaldehyde N-(2-(trifluoromethyl)-4-quinazolinyl)hydrazone (CAS 303148-94-9) is a synthetic, low-molecular-weight hydrazone (MW 361.28 g/mol) that appends a 3-nitrobenzylidene moiety to a 2-trifluoromethylquinazoline core. It belongs to a narrow family of 2‑trifluoromethyl‑4‑quinazolinyl hydrazones that share an identical heterocyclic scaffold but differ exclusively in the aldehyde-derived substituent. The compound is supplied as a research-grade solid (≥95% purity, AKSci) and is structurally pre-validated by the Zeneca/AstraZeneca quinazoline patent family, which explicitly claims nitro, trifluoromethyl, and hydrazone-bearing quinazolines as pharmacologically active entities. [1] [2]

Why 3‑Nitrobenzenecarbaldehyde N‑(2‑(trifluoromethyl)-4‑quinazolinyl)hydrazone Cannot Be Interchanged with Its In‑Class Analogs


Although the 2‑trifluoromethyl‑4‑quinazolinyl hydrazone series shares a common quinazoline‑hydrazone backbone, the substituent on the benzylidene terminus dictates non‑equivalent physicochemical and electronic properties. The target compound bears a strong electron‑withdrawing meta‑nitro group (Hammett σm = 0.71) that lowers lipophilicity (XLogP3 = 4.2) relative to the 4‑chloro (XLogP3 = 5.0) and 4‑methyl analogs (XLogP3 = 4.8), while simultaneously increasing hydrogen‑bond acceptor count to 9 (vs. 7–8 for comparators). [1] These variations are not cosmetic; the nitro group is reducible to a primary amine under mild conditions, enabling post‑synthetic diversification that chloro‑ and methyl‑substituted analogs cannot undergo. In biological contexts, nitroaryl‑quinazoline hydrazones have demonstrated target‑dependent antibacterial activity where the position and nature of the nitro group critically influence potency. [2] Consequently, substituting the 3‑nitro compound with its 4‑methyl, 4‑chloro, or 3‑methyl‑2‑thiophene congeners yields a chemically and pharmacologically distinct entity. [3]

Quantitative Differentiation Evidence: 3‑Nitrobenzenecarbaldehyde N‑(2‑(trifluoromethyl)‑4‑quinazolinyl)hydrazone Versus Its Closest Structural Analogs


Lower XLogP3 and Elevated Hydrogen‑Bond Acceptor Count Versus 4‑Methyl, 4‑Chloro, and 3‑Methyl‑2‑thiophene Analogs

The target compound exhibits an XLogP3 of 4.2, which is 0.6 units lower than the 4‑methyl (4.8), 0.8 units lower than 4‑chloro (5.0), and 0.6 units lower than 3‑methyl‑2‑thiophene analog (4.8). Simultaneously, it presents 9 hydrogen‑bond acceptors (HBA), compared to 7 for both 4‑methyl and 4‑chloro analogs, and 8 for the thiophene derivative (all retain 1 hydrogen‑bond donor). [1] These differences arise because the nitro group contributes two oxygen atoms capable of accepting hydrogen bonds, whereas methyl, chloro, and thiophene substituents do not. [2]

Physicochemical profiling Lipophilicity Hydrogen bonding

Meta‑Nitro Substituent Imparts Strong Electron‑Withdrawing Character Absent in 4‑Methyl and 4‑Chloro Analogs

The Hammett σm constant for a nitro group is 0.71, indicating a strong electron‑withdrawing effect, whereas 4‑chloro (σp = 0.23) and 4‑methyl (σp = −0.17) are weakly withdrawing and electron‑donating, respectively. The 3‑methyl‑2‑thiophene analog contains a heteroaromatic ring with dissimilar electronic distribution. [1] This electronic distinction directly modulates the electron density of the hydrazone C=N bond and the quinazoline π‑system, affecting both chemical reactivity (e.g., susceptibility to nucleophilic attack) and molecular recognition events. [2]

Electronic effects Hammett constants Reactivity

Reducible Nitro Group Enables Post‑Synthetic Amine Functionalization Not Possible with Methyl or Chloro Congeners

The aromatic nitro group on the target compound can be selectively reduced to a primary aromatic amine (Ar‑NH₂) using standard conditions (e.g., H₂/Pd‑C, SnCl₂, or Fe/HCl). The resulting aniline derivative can then be elaborated via amide coupling, sulfonamide formation, or diazotization/Sandmeyer reactions to generate libraries of analogs. [1] In contrast, the 4‑methyl and 4‑chloro analogs lack a functional group capable of such straightforward, high‑yielding post‑synthetic diversification. The 3‑methyl‑2‑thiophene analog cannot undergo analogous transformations without breaking the thiophene ring. [2] The Zeneca patent family explicitly describes nitro as a precursor to amino, acylamino, and other pharmacophoric groups in quinazoline series. [3]

Synthetic versatility Nitro reduction Library synthesis

Nitroaryl‑Quinazoline Hydrazone Scaffold Demonstrates Broad‑Spectrum Antibacterial Activity with Complete Bacterial Clearance within 2 Hours

A closely related analog, 2‑(4‑nitrobenzylidene)‑1‑(quinazolin‑4‑yl)hydrazine (compound 1b), demonstrated significant antibacterial activity against multiple susceptible and resistant bacterial strains, including S. aureus and E. coli, with SEM‑confirmed complete bacterial destruction after 2 h exposure and no cytotoxicity to mammalian cells. In silico docking showed superior binding energy to topoisomerase IV and bacterial ribosomal receptor compared to reference drugs. [1] While direct MIC data for the 3‑nitro, 2‑trifluoromethyl‑substituted target compound are not yet published, the class‑level evidence positions the 3‑nitro isomer as a privileged scaffold for further antibacterial evaluation. The meta‑nitro substitution differentiates it from the para‑nitro analog previously studied, potentially offering altered target selectivity. [2]

Antibacterial activity MRSA Topoisomerase IV

Molecular Weight and Heavy Atom Count Differentiate from 4‑Methyl and 3‑Methyl‑2‑thiophene Analogs, Influencing Solubility and Diffusion Properties

The target compound has a molecular weight of 361.28 g/mol, which is 11.0 g/mol higher than the 4‑chloro analog (350.72), 24.9 g/mol higher than the 3‑methyl‑2‑thiophene analog (336.3), and 31.0 g/mol higher than the 4‑methyl analog (330.31). [1] Although all compounds remain within Lipinski Rule of Five space, the systematic increase in MW corresponds to the replacement of lighter substituents (CH₃, Cl, thiophene) with the heavier NO₂ group and correlates inversely with aqueous solubility. The higher molecular weight also reduces passive membrane permeability relative to the lighter analogs. [2]

Molecular weight Solubility parameters Permeability

Preferred Application Scenarios for 3‑Nitrobenzenecarbaldehyde N‑(2‑(trifluoromethyl)‑4‑quinazolinyl)hydrazone Based on Quantitative Differentiation Evidence


Medicinal Chemistry SAR Expansion via Post‑Synthetic Nitro Reduction and Amide Library Synthesis

Investigators requiring a versatile quinazoline‑hydrazone scaffold that can be diversified after procurement will benefit from the reducible meta‑nitro group. The compound can be reduced to the corresponding aniline, then subjected to parallel amide coupling with commercial carboxylic acid libraries, generating 50–200 analogs from a single parent compound. This strategy is not feasible with the 4‑methyl, 4‑chloro, or 3‑methyl‑2‑thiophene analogs, which lack a reactive functional handle for further elaboration. [1] [2]

Antibacterial Probe Development Targeting Topoisomerase IV or Bacterial Ribosome

The nitroaryl‑quinazoline hydrazone class has demonstrated potent, non‑cytotoxic antibacterial activity linked to topoisomerase IV and ribosomal binding. The target compound, with its meta‑nitro substitution pattern and 2‑trifluoromethyl group, offers a differentiated structural probe to map the binding topography of these bacterial targets. Researchers can compare its activity profile against the published para‑nitro analog (compound 1b) to establish positional SAR and potentially identify meta‑specific binding interactions. [3]

Physicochemical Property‑Driven Fragment Library Design

For fragment‑based screening campaigns, the compound provides a distinct property vector—higher molecular weight (361.28 g/mol), lower lipophilicity (XLogP3 = 4.2), and elevated hydrogen‑bond acceptor count (HBA = 9)—compared to the lighter, more lipophilic 4‑methyl (MW 330.31, XLogP3 4.8, HBA 7) or 4‑chloro analogs (MW 350.72, XLogP3 5.0, HBA 7). This fills a gap in screening libraries biased toward low‑MW, high‑LogP fragments, enabling exploration of polar, higher‑MW chemical space relevant to challenging targets such as protein‑protein interfaces. [4]

Kinase Inhibitor Scaffold Hopping Based on the 2‑Trifluoromethylquinazoline Core

The 2‑trifluoromethylquinazoline core is a recognized pharmacophore in kinase inhibitor design, and the hydrazone linkage provides a rotatable spacer that can orient the 3‑nitrophenyl group into the solvent‑exposed or selectivity pocket of kinases. The strong electron‑withdrawing nitro group can modulate the electron density of the quinazoline ring, potentially affecting hinge‑binding affinity. This compound serves as a starting point for kinase inhibitor programs where the 4‑aminoquinazoline archetype requires structural diversification. [5]

Quote Request

Request a Quote for 3-Nitrobenzenecarbaldehyde N-(2-(trifluoromethyl)-4-quinazolinyl)hydrazone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.